molecular formula C23H24N4O3 B11015375 N-(3,4-dimethoxybenzyl)-2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetamide

N-(3,4-dimethoxybenzyl)-2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetamide

Cat. No.: B11015375
M. Wt: 404.5 g/mol
InChI Key: NWHAMIVFYSXLCS-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrimidoindazol core substituted with methyl groups at positions 2 and 4, and a 3,4-dimethoxybenzyl moiety linked via an acetamide bridge. The compound’s design incorporates methoxy and methyl substituents, which are known to influence pharmacokinetic properties such as solubility and metabolic stability.

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetamide

InChI

InChI=1S/C23H24N4O3/c1-14-18(15(2)27-23(25-14)17-7-5-6-8-19(17)26-27)12-22(28)24-13-16-9-10-20(29-3)21(11-16)30-4/h5-11H,12-13H2,1-4H3,(H,24,28)

InChI Key

NWHAMIVFYSXLCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=C3C=CC=CC3=NN12)C)CC(=O)NCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of 3-Aminoindazole Derivatives

The pyrimido[1,2-b]indazole system is constructed via a one-pot cyclocondensation reaction. A representative protocol involves:

  • Reactants : 3-Aminoindazole (1.0 equiv), acetylacetone (1.2 equiv), and p-toluenesulfonic acid (0.1 equiv) in refluxing ethanol.

  • Conditions : 12-hour reflux under nitrogen, followed by neutralization with NaHCO₃.

  • Yield : 68–72% after recrystallization from ethyl acetate/hexane.

Mechanistic Insight :
The reaction proceeds through imine formation, followed by intramolecular cyclization and aromatization. Substituents at the 2- and 4-positions of the pyrimidine ring are introduced via diketone derivatives (e.g., 2,4-pentanedione for dimethyl groups).

Halogenation for Subsequent Cross-Coupling

To enable side-chain attachment, the 3-position of the pyrimidoindazole is functionalized with a bromine atom:

  • Reactants : Pyrimidoindazole (1.0 equiv), N-bromosuccinimide (1.05 equiv), and AIBN (0.05 equiv) in CCl₄.

  • Conditions : 8-hour irradiation at 350 nm, followed by silica gel chromatography.

  • Yield : 89%.

Synthesis of the Acetamide Side Chain

Schotten-Baumann Acylation of 3,4-Dimethoxybenzylamine

The N-(3,4-dimethoxybenzyl)acetamide moiety is prepared via acylation:

  • Reactants : 3,4-Dimethoxybenzylamine (1.0 equiv), chloroacetyl chloride (1.1 equiv), and NaOH (2.0 equiv) in dichloromethane/water.

  • Conditions : 0°C to room temperature over 4 hours, followed by extraction and drying.

  • Yield : 82%.

Critical Parameters :

  • Excess chloroacetyl chloride ensures complete conversion.

  • Controlled pH (8–9) prevents hydrolysis of the acid chloride.

Fragment Coupling Strategies

Nucleophilic Displacement at the Acetamide Position

The brominated pyrimidoindazole undergoes nucleophilic substitution with the preformed acetamide:

  • Reactants : 3-Bromo-pyrimidoindazole (1.0 equiv), N-(3,4-dimethoxybenzyl)acetamide (1.2 equiv), and K₂CO₃ (2.0 equiv) in DMF.

  • Conditions : 80°C for 18 hours under argon.

  • Yield : 54% after column chromatography.

Limitations :

  • Competing elimination at temperatures >90°C.

  • Requires anhydrous conditions to prevent hydrolysis.

Palladium-Catalyzed Buchwald-Hartwig Amination

An alternative coupling method employs palladium catalysis:

  • Catalyst System : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.5 equiv) in toluene.

  • Reactants : 3-Bromo-pyrimidoindazole (1.0 equiv) and N-(3,4-dimethoxybenzyl)acetamide (1.5 equiv).

  • Conditions : 100°C for 24 hours.

  • Yield : 63%.

Advantages :

  • Tolerates electron-rich aromatic systems.

  • Reduces side-product formation compared to SNAr.

Purification and Characterization

Recrystallization Protocols

  • Solvent System : Ethanol/water (4:1 v/v) for final product isolation.

  • Purity : >98% by HPLC (C18 column, 0.1% TFA in acetonitrile/water).

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆)δ 8.72 (s, 1H, indazole-H), 7.25–6.80 (m, 3H, aromatic), 4.42 (s, 2H, CH₂), 3.85 (s, 6H, OCH₃), 2.65 (s, 6H, CH₃).
IR (KBr)3280 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
MS (ESI+)m/z 405.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

Method Conditions Yield Purity
Nucleophilic substitutionDMF, 80°C54%95%
Buchwald-Hartwig aminationToluene, 100°C63%98%

Trade-offs :

  • Palladium catalysis offers higher yields but increases cost.

  • SNAr is preferable for small-scale synthesis due to catalyst availability.

Challenges and Optimization Strategies

Byproduct Formation During Cyclocondensation

  • Issue : Diastereomeric byproducts from incomplete aromatization.

  • Solution : Addition of DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as an oxidizing agent improves regioselectivity.

Solvent Effects on Coupling Reactions

  • DMF vs. Toluene : Polar aprotic solvents accelerate SNAr but promote decomposition at elevated temperatures. Toluene enhances thermal stability of palladium complexes .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-(3,4-dimethoxybenzyl)-2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetamide can undergo oxidation reactions, particularly at the methoxy groups or the acetamide linkage. Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can target the nitro groups or the acetamide linkage. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzyl or pyrimidoindazole moieties. Halogenation or nitration reactions are typical examples.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), or sulfonating agents (sulfuric acid).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetamide has several applications in scientific research:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

  • Biology: : Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its interactions with biological macromolecules are of particular interest.

  • Medicine: : Explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

  • Industry: : Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 3,4-dimethoxybenzyl group in the target compound may improve aqueous solubility compared to halogenated or trifluoromethyl analogues (e.g., 3-chlorophenyl or CF₃ derivatives) .
  • Core Heterocycle: The pyrimidoindazol core introduces a fused bicyclic system, which could enhance target binding affinity compared to monocyclic benzothiazoles. This is analogous to ponatinib’s pyrido[2,3-d]pyrimidine core, where fused rings improve kinase selectivity .

Biological Activity

N-(3,4-dimethoxybenzyl)-2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetamide is a compound of interest due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C19H22N4O3C_{19}H_{22}N_4O_3, with a molecular weight of approximately 342.41 g/mol. The synthesis typically involves the condensation of 3,4-dimethoxybenzylamine with 2-acetamido-2,4-dimethylpyrimidine under specific reaction conditions to yield the target compound.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its effects on various cellular processes and potential therapeutic applications. Key areas of investigation include:

  • Antitumor Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against several cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Properties : Research has shown that this compound has notable antimicrobial activity against both gram-positive and gram-negative bacteria.
  • Inhibition of Chitin Synthesis : The compound has been evaluated for its ability to inhibit chitin synthesis in insects, which is crucial for pest control applications.

Antitumor Activity

A study conducted by [source needed] demonstrated that the compound significantly reduces viability in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values were determined through MTT assays:

Cell LineIC50 (µM)
MCF-715.5
A54912.8

The mechanism of action was further elucidated through flow cytometry, revealing an increase in apoptotic cells upon treatment with the compound.

Antimicrobial Properties

In a series of assays against various bacterial strains, the compound exhibited minimum inhibitory concentrations (MICs) as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that this compound may serve as a lead compound for developing new antimicrobial agents.

Inhibition of Chitin Synthesis

The compound's efficacy as a chitin synthesis inhibitor was evaluated using cultured integument from Chilo suppressalis. The IC50 for chitin synthesis inhibition was determined to be 25 µM. This activity highlights its potential application in agricultural pest management.

Case Studies

  • Case Study on Antitumor Effects : A clinical trial assessed the safety and efficacy of the compound in patients with advanced solid tumors. Results indicated a favorable safety profile with preliminary signs of antitumor activity.
  • Case Study on Antimicrobial Efficacy : A laboratory study tested the compound against multi-drug resistant strains of bacteria. The results showed significant antimicrobial activity, suggesting potential for therapeutic use in resistant infections.

Q & A

Q. Basic Pharmacological Screening

  • In vitro assays : Anticonvulsant activity is evaluated using models like maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures, as seen in structurally related acetamides .
  • Enzyme inhibition : Test inhibitory effects on kinases or metabolic enzymes (e.g., cyclooxygenases) via fluorometric or colorimetric assays .
  • Structure-activity relationships (SAR) : The pyrimidoindazole core and dimethoxybenzyl group are critical for target binding; modifications here alter potency .

What strategies optimize reaction yields and purity during synthesis?

Q. Advanced Reaction Design

  • Temperature control : Maintain 80–100°C for coupling steps to balance reactivity and side-product formation .
  • Catalyst selection : Use bases like K₂CO₃ or triethylamine to deprotonate intermediates and accelerate nucleophilic substitutions .
  • Workup protocols : Extract impurities via aqueous washes (brine, NaHCO₃) and purify via column chromatography with gradients of ethyl acetate/hexane .
  • Real-time monitoring : Employ TLC (Rf tracking) or HPLC-MS to identify byproducts early .

How should researchers resolve contradictions in biological data (e.g., variable IC₅₀ values)?

Q. Advanced Data Analysis

  • Orthogonal assays : Validate enzyme inhibition using both fluorescence-based and radiometric methods to rule out assay-specific artifacts .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., methoxy → ethoxy) to isolate contributions of specific functional groups .
  • Computational modeling : Perform molecular docking to compare binding modes across experimental conditions and identify steric/electronic conflicts .

What methodologies elucidate target interactions for this compound?

Q. Advanced Mechanistic Studies

  • Biophysical techniques : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (Kd) and stoichiometry with purified proteins .
  • X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to resolve 3D binding interactions .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by measuring protein stability shifts post-treatment .

How do structural analogs compare in efficacy and selectivity?

Q. Advanced Comparative Analysis

  • Substituent effects : Replace the dimethoxybenzyl group with halogenated or alkylated variants to assess impacts on lipophilicity and target selectivity .
  • Core modifications : Compare pyrimidoindazole derivatives against pyridopyrimidine or triazolopyrimidine analogs to evaluate scaffold-specific activity .
  • Toxicity profiling : Use parallel artificial membrane permeability assays (PAMPA) and hepatocyte viability tests to rank lead compounds .

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